

alternative synthetic routes to captopril not using 3-(Benzoylthio)-2-methylpropanoic acid

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Compound of Interest

Compound Name: *3-(Benzoylthio)-2-methylpropanoic acid*

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A Comparative Guide to Alternative Synthetic Routes for Captopril

For Researchers, Scientists, and Drug Development Professionals

The synthesis of captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, has been a subject of extensive research, leading to the development of various synthetic strategies. While the traditional route involving **3-(benzoylthio)-2-methylpropanoic acid** is well-established, several alternative pathways have been explored to improve efficiency, reduce costs, and enhance stereoselectivity. This guide provides a comparative overview of key alternative synthetic routes to captopril, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.

Comparison of Key Synthetic Routes

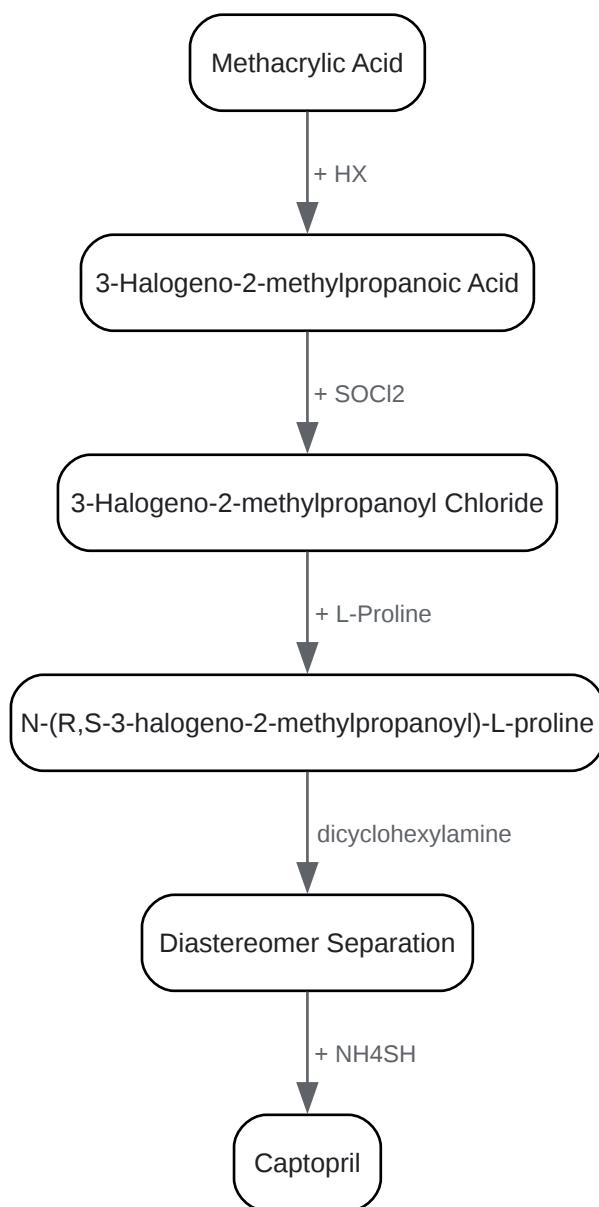
The following table summarizes the performance of different synthetic routes to captopril, offering a quantitative comparison of their reported yields.

Synthetic Route	Key Intermediate	Overall Yield (%)	Reference
Route 1: From Methacrylic Acid via Halogenated Intermediate	N-(R,S-3-halogeno-2-methylpropanoyl)-L-proline	28%	[1]
Route 2: Using 3-acetylthio-2-methylpropionic acid chloride	1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline	93% (final step)	[2]
Route 3: From Optically Active β -Hydroxy Acid	3-chloro-2-D-methylpropanoyl chloride	Not explicitly stated	[3]
Route 4: Chemo-enzymatic Synthesis	Enantiopure (S)-3-hydroxy-2-methylpropanoic acid	50% (over four steps)	[4]

Synthetic Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the workflows of the described alternative synthetic routes.

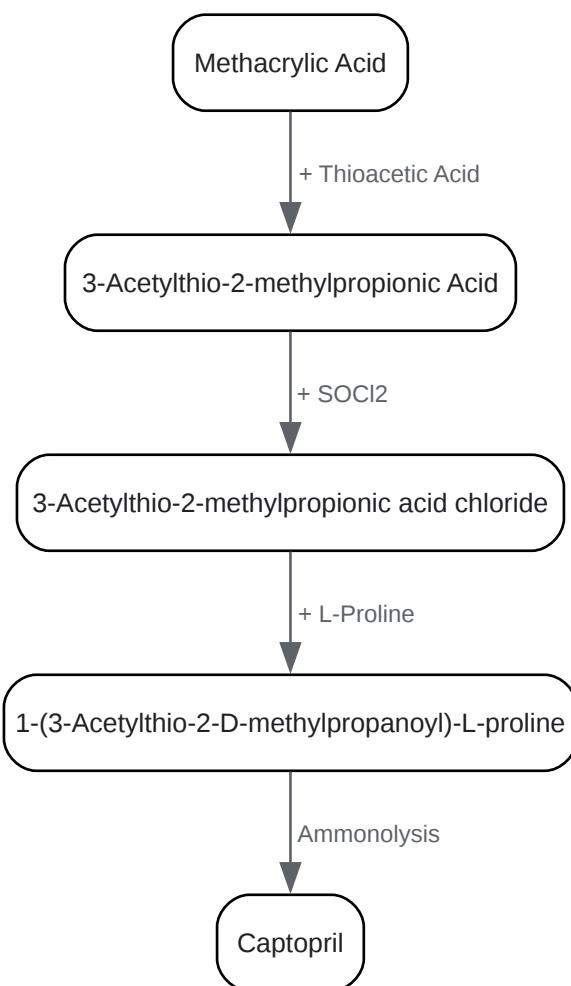
Route 1: From Methacrylic Acid via Halogenated Intermediate



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Caption: Synthesis of Captopril from Methacrylic Acid.

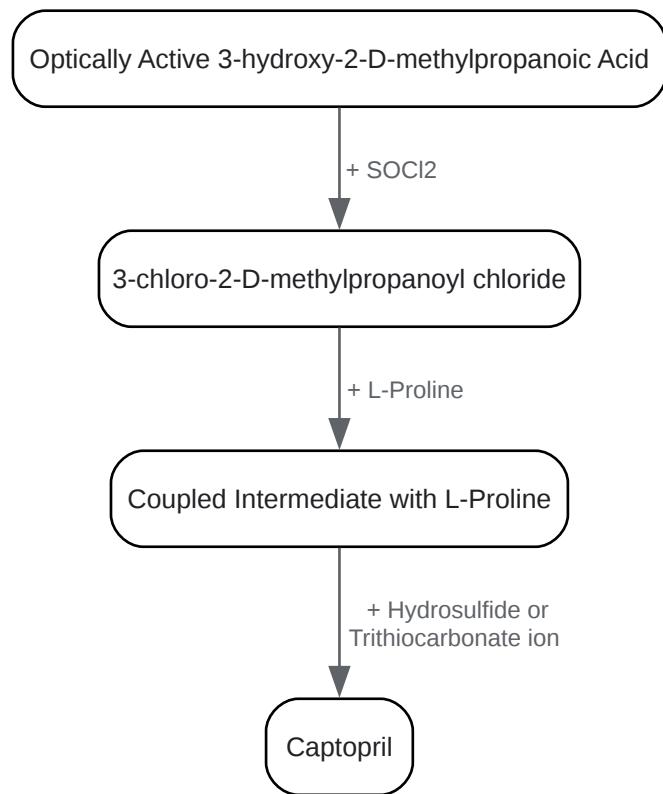
Route 2: Using 3-acetylthio-2-methylpropionic acid chloride



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Caption: Synthesis of Captopril via Acetylthio Intermediate.

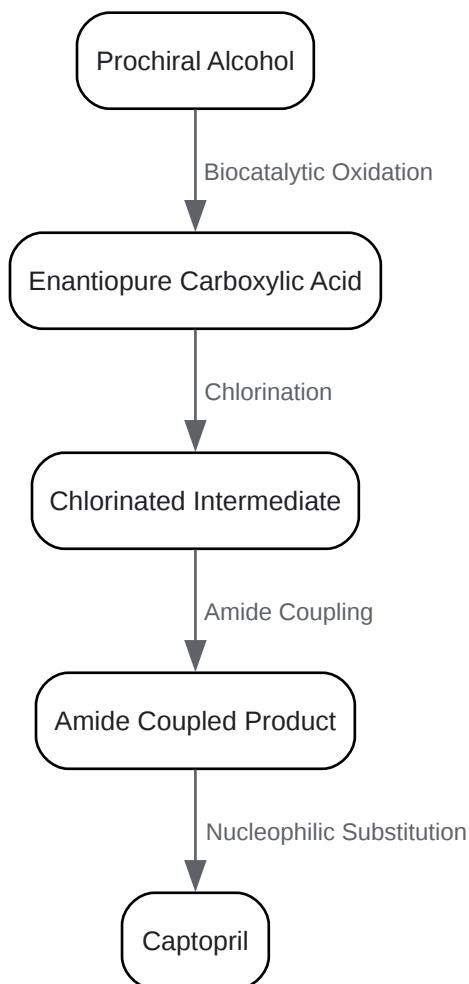
Route 3: From Optically Active β -Hydroxy Acid



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Caption: Synthesis of Captopril from a Chiral β -Hydroxy Acid.

Route 4: Chemo-enzymatic Synthesis



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Caption: Chemo-enzymatic Synthesis of Captopril.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the alternative synthetic routes.

Route 1: Synthesis from Methacrylic Acid[1]

- Preparation of 3-Halogeno-2-methylpropanoic Acids: Methacrylic acid is treated with a hydrogen halide (e.g., HBr or HCl) to yield the corresponding 3-halogeno-2-methylpropanoic acid.

- Formation of 3-Halogeno-2-methylpropanoyl Chlorides: The resulting acid is treated with thionyl chloride to produce the acid chloride.
- Coupling with L-proline: The acid chloride is reacted with L-proline to form N-(R,S-3-halogeno-2-methylpropanoyl)-L-prolines.
- Diastereomeric Separation: The diastereomers are separated using dicyclohexylamine to obtain the optically pure R- and S-isomers.
- Formation of Captopril: The desired halide is treated with methanolic ammonium hydrosulfide to yield captopril. The overall yield reported for this route is 28%.

Route 2: Synthesis using 3-acetylthio-2-methylpropionic acid chloride[2]

- Synthesis of 3-acetylthio-2-methylpropionic acid: Methacrylic acid is reacted with thioacetic acid to produce 3-acetylthio-2-methylpropionic acid.
- Formation of 3-acetylthio-2-methylpropionic acid chloride: The acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.
- Coupling with L-proline: 10 g of L-proline is dissolved in 60 ml of purified water and cooled to -2 °C. The pH is adjusted to 8-10 with sodium hydroxide solution. 15.5 g of the acid chloride is added dropwise while maintaining the temperature between 0-5 °C and the pH at 8-10. The reaction is continued for 10 minutes, followed by 3 hours at 25-30 °C. The reaction mixture is then acidified with concentrated hydrochloric acid to a pH of 1-2 and extracted with ethyl acetate. The organic phases are combined and concentrated to yield the free acid with a reported yield of 95%.
- Ammonolysis to Captopril: 14 g of sodium hydroxide is dissolved in 30 ml of purified water and cooled to -2 to 0 °C. 21 g of the free acid is added, and the temperature is raised to 35-40 °C for 1.5 hours. After cooling, the pH is adjusted to 1-2 with concentrated hydrochloric acid. 0.5 g of zinc powder is added, and the mixture is stirred for 1 hour. The mixture is filtered, and the filtrate is extracted with dichloromethane. The organic phases are combined, dried, and concentrated to give captopril with a reported yield of 93%.

Route 3: Synthesis from an Optically Active β -Hydroxy Acid[3]

- Preparation of 3-chloro-2-D-methylpropanoyl chloride: Optically active 3-hydroxy-2-D-methylpropanoic acid, obtained through microbiological methods, is treated with thionyl chloride.
- Coupling with L-proline: The resulting acid chloride is coupled with L-proline.
- Conversion to Captopril: The intermediate is directly converted to captopril by reaction with hydrosulfide or trithiocarbonate ion in hot water, which proceeds with retention of stereochemistry.

Route 4: Chemo-enzymatic Synthesis of Captopril[4]

- Biocatalytic Oxidation: A prochiral alcohol undergoes a biocatalytic regio- and stereoselective oxidation to yield an enantiopure carboxylic acid.
- Chlorination: The enantiopure carboxylic acid is then chlorinated.
- Amide Coupling: The chlorinated intermediate is coupled with L-proline.
- Nucleophilic Substitution: A final nucleophilic substitution step yields captopril. This four-step synthesis is reported to have an overall yield of 50%.

Conclusion

The alternative synthetic routes to captopril presented here offer a range of options for researchers and drug developers. The choice of a particular route will depend on factors such as desired yield, cost of starting materials, scalability, and the importance of stereochemical control. The route utilizing 3-acetylthio-2-methylpropionic acid chloride appears to offer a high yield in its final steps. The chemo-enzymatic route provides a good overall yield with excellent stereoselectivity, highlighting the growing importance of biocatalysis in pharmaceutical synthesis. The route starting from methacrylic acid via a halogenated intermediate, while having a lower overall yield, may still be of interest depending on specific laboratory capabilities and cost considerations. The synthesis from an optically active β -hydroxy acid also presents a

viable stereoselective approach. Researchers are encouraged to evaluate these alternatives based on their specific project requirements and constraints.

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